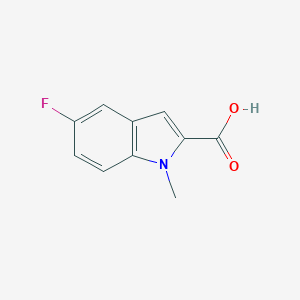

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-fluoro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPXUHDPGGHISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349804 | |

| Record name | 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167631-50-7 | |

| Record name | 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-1-methyl-1h-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Introduction

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS No: 167631-50-7) is a fluorinated derivative of indole-2-carboxylic acid.[1][2] As a member of the indole family, a core structure in many biologically active compounds, it serves as a valuable building block in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a methyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive intermediate for synthesizing novel therapeutic agents. This guide provides a detailed overview of its key physicochemical properties, experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Physicochemical Data

The following table summarizes the known and predicted and its close structural analogs. It is important to distinguish between experimentally determined values and computationally predicted data.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid | - | [1] |

| CAS Registry Number | 167631-50-7 | - | [1][2] |

| Molecular Formula | C₁₀H₈FNO₂ | - | [1][2] |

| Molecular Weight | 193.17 g/mol | - | [1][2] |

| Physical Appearance | White to off-white crystalline powder (Typical for indole acids) | Experimental | [3] |

| Melting Point | 259 °C (decomposes) (for 5-Fluoro-1H-indole-2-carboxylic acid) | Experimental | [4] |

| Boiling Point | 422.2 ± 25.0 °C (for 5-Fluoro-1H-indole-2-carboxylic acid) | Predicted | [4] |

| Acidity (pKa) | 4.27 ± 0.30 (for 5-Fluoro-1H-indole-2-carboxylic acid) | Predicted | [4] |

| Lipophilicity (XLogP3) | 2.4 (for 5-Fluoro-1H-indole-2-carboxylic acid) | Predicted | [5] |

| Water Solubility | Insoluble (for 5-Fluoro-1H-indole-2-carboxylic acid) | Experimental | [4] |

Note: Experimental data for the title compound, 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, is limited in publicly accessible literature. Data for the parent compound, 5-Fluoro-1H-indole-2-carboxylic acid, is provided for reference.

Experimental Protocols

Detailed experimental procedures for characterizing physicochemical properties are crucial for regulatory approval and ensuring reproducibility. Below are standard methodologies applicable to this class of compounds.

Synthesis and Purification

The synthesis of indole-2-carboxylic acids often involves the hydrolysis of the corresponding ester precursor. A general procedure based on the synthesis of the parent compound is as follows:

-

Reaction: Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate is dissolved in a mixture of methanol and water.

-

Hydrolysis: An aqueous solution of sodium hydroxide (or another suitable base) is added, and the mixture is heated at reflux for 1-2 hours to facilitate saponification of the ester.

-

Workup: After cooling, the reaction mixture is acidified (e.g., with 10% hydrochloric acid) to a pH of 3-4. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Purification: The resulting solid is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4]

Melting Point Determination

The melting point is a key indicator of purity.

-

Method: The capillary melting point method is standard. A small, dry sample of the crystalline powder is packed into a thin-walled capillary tube.

-

Apparatus: The tube is placed in a calibrated melting point apparatus (e.g., a Büchi or Stuart Scientific instrument).

-

Procedure: The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. For compounds that decompose, the temperature at which decomposition (e.g., charring, gas evolution) begins is noted.[4]

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates and active ingredients.

-

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica column) and a mobile phase.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and then diluted to a working concentration.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used. The detection wavelength is chosen based on the UV absorbance maximum of the indole ring system.

-

Analysis: The sample is injected, and the retention time and peak area are recorded. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.[6]

Potentiometric pKa Determination

The pKa value is critical for understanding a compound's ionization state at different physiological pHs.

-

Principle: This method involves titrating a solution of the acidic compound with a standardized basic solution (e.g., NaOH).

-

Procedure: The compound is dissolved in a co-solvent system (e.g., water/methanol) if its aqueous solubility is low. A calibrated pH electrode monitors the pH of the solution as the titrant is added incrementally.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid - CAS:167631-50-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 5-Fluoroindole-2-carboxylic acid | 399-76-8 [chemicalbook.com]

- 5. 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A procedure for the determination of 5-fluorouracil in tissue using microbore HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Mechanisms of Action for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the potential mechanisms of action for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid based on publicly available information for structurally related compounds. As of the latest literature review, no specific experimental data on the biological activity or mechanism of action for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS: 167631-50-7) has been found. The information presented herein is therefore hypothetical and intended to guide future research.

Introduction

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. The N-methylation at the indole nitrogen further differentiates it from its parent compound, 5-fluoroindole-2-carboxylic acid. This whitepaper will explore the plausible biological targets and mechanisms of action for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid by examining the established activities of its close structural analogs.

Potential Biological Targets and Mechanisms of Action

Based on the activities of related indole-2-carboxylic acid derivatives, three primary potential mechanisms of action are proposed for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid: NMDA receptor antagonism, HIV-1 integrase inhibition, and inhibition of the IDO1/TDO pathway.

NMDA Receptor Antagonism

The most direct evidence for a potential mechanism comes from the N-unmethylated analog, 5-fluoroindole-2-carboxylic acid, which is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site[1][2]. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory[3]. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders[3].

Mechanism: Glycine acts as a co-agonist at the NMDA receptor, and its binding is essential for the receptor's activation by glutamate. Competitive antagonists at the glycine site, such as indole-2-carboxylic acid derivatives, can prevent channel opening, thus reducing Ca2+ influx and mitigating excitotoxicity[4]. It is plausible that 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid retains this activity. The N-methylation may alter the binding affinity and selectivity for the glycine site.

Signaling Pathway: NMDA Receptor Antagonism

Caption: Hypothesized antagonism of the NMDA receptor by 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

HIV-1 Integrase Inhibition

A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle[4][5][6][]. These inhibitors, known as integrase strand transfer inhibitors (INSTIs), prevent the integration of the viral DNA into the host genome, thereby halting viral replication[6].

Mechanism: The active site of HIV-1 integrase contains two essential magnesium ions (Mg2+). Indole-2-carboxylic acid derivatives can chelate these metal ions, preventing the binding of the viral DNA and inhibiting the strand transfer reaction[4][8]. The indole core and the carboxylic acid moiety are crucial for this chelating activity. It is conceivable that 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid could act as an HIV-1 integrase inhibitor through a similar mechanism.

Signaling Pathway: HIV-1 Integrase Inhibition

References

- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjsocmed.com]

- 4. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Summary: Extensive literature and database searches did not yield specific information on the biological activity of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid. Publicly available data on its mechanism of action, quantitative biological metrics (e.g., IC50, EC50), detailed experimental protocols, or its modulation of specific signaling pathways is currently unavailable.

This guide, therefore, addresses the known biological activities of the parent compound, 5-Fluoro-1H-indole-2-carboxylic acid , and other closely related indole-2-carboxylic acid derivatives to provide a contextual framework for potential research directions. The inclusion of a methyl group at the N1 position of the indole ring can significantly impact a compound's pharmacological properties, including metabolic stability, cell permeability, and receptor affinity. However, without experimental data, the precise effects of this modification on 5-Fluoro-1H-indole-2-carboxylic acid remain speculative.

Biological Activity of the Parent Compound: 5-Fluoro-1H-indole-2-carboxylic acid

The non-methylated analog, 5-Fluoro-1H-indole-2-carboxylic acid, has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine binding site.[1] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders.

Potential Therapeutic Applications: The parent compound has been utilized as a synthetic intermediate in the development of various therapeutic agents, including:

-

Factor Xa inhibitors (anticoagulants)[2]

-

Antifungal and antitumor agents[2]

-

COX-2 inhibitors (anti-inflammatory agents)[2]

Biological Activities of Related Indole-2-Carboxylic Acid Derivatives

Research into other derivatives of indole-2-carboxylic acid has revealed a diverse range of biological activities, highlighting the potential of this scaffold in drug discovery.

HIV-1 Integrase Inhibition

A series of indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2] One study identified a derivative that exhibited significant inhibitory effects on integrase with an IC50 value of 3.11 μM. The proposed mechanism involves the indole nucleus chelating with two Mg2+ ions within the active site of the integrase enzyme.

Signaling Pathway and Mechanism of Action:

The following diagram illustrates the proposed mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Caption: Proposed chelation of Mg2+ ions in the HIV-1 integrase active site by indole-2-carboxylic acid derivatives, leading to the inhibition of viral DNA strand transfer.

α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole, a related indole structure, have been synthesized and evaluated as potential α-glucosidase inhibitors. Several compounds in a synthesized series demonstrated significantly better inhibitory activity than the reference drug, acarbose, with IC50 values in the micromolar range. This suggests a potential application for such compounds in the management of type 2 diabetes.

Quantitative Data on Related Compounds

While no quantitative data exists for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, the following table summarizes the activity of a related indole-2-carboxylic acid derivative.

| Compound | Target | Assay | Activity (IC50) | Reference |

| Indole-2-carboxylic acid derivative (Compound 17a) | HIV-1 Integrase | Strand Transfer Assay | 3.11 μM | [2] |

Experimental Protocols for Related Compound Assays

Detailed experimental protocols for the assays mentioned above are crucial for the design of future studies on 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the in vitro inhibitory activity of a compound against the strand transfer reaction catalyzed by HIV-1 integrase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide), and a target DNA substrate in a suitable buffer.

-

Compound Incubation: The test compound (e.g., an indole-2-carboxylic acid derivative) is added to the reaction mixture at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of MgCl2 or MnCl2.

-

Incubation: The mixture is incubated at 37°C to allow the strand transfer reaction to proceed.

-

Quenching: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

-

Analysis: The reaction products are analyzed by methods such as gel electrophoresis followed by autoradiography or fluorescence detection to quantify the extent of strand transfer inhibition.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the strand transfer activity (IC50) is calculated from the dose-response curve.

Workflow Diagram:

Caption: A simplified workflow for determining the IC50 of a compound against HIV-1 integrase.

Conclusion and Future Directions

There is currently no published data on the biological activity of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid. However, the known activities of its parent compound and other related indole derivatives suggest several promising avenues for future investigation. The N-methylation may alter the physicochemical properties of the molecule, potentially influencing its activity at the NMDA receptor or conferring novel activities.

Researchers and drug development professionals are encouraged to:

-

Synthesize and screen 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid in a panel of biological assays, including those for NMDA receptor antagonism, HIV-1 integrase inhibition, and α-glucosidase inhibition.

-

Conduct in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand how N-methylation affects the compound's drug-like properties.

-

Perform structural biology studies (e.g., X-ray crystallography or cryo-EM) to elucidate the binding mode of this compound to any identified protein targets.

The exploration of this specific molecule could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

References

5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid Derivatives and Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the specific substitutions of a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring can confer unique physicochemical and pharmacological properties. This document outlines synthetic methodologies, biological activities, and structure-activity relationships (SAR) for this compound class, with a focus on their potential as therapeutic agents.

Synthesis and Chemical Properties

The synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid typically starts from commercially available 5-fluoroindole or 5-fluoroindole-2-carboxylic acid. The key synthetic steps involve the protection of the carboxylic acid group (if starting from the acid), N-methylation of the indole ring, and subsequent deprotection.

Proposed Synthetic Pathway

A plausible synthetic route for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is outlined below. This pathway is based on established synthetic methodologies for indole derivatives.

Caption: Proposed synthetic pathway for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

Experimental Protocols

Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

To a solution of 5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/mmol), a catalytic amount of concentrated sulfuric acid (0.1 eq) is added. The mixture is heated at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the ethyl ester.

N-Methylation of Ethyl 5-fluoro-1H-indole-2-carboxylate

The ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF, 5 mL/mmol). The solution is cooled to 0°C, and sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0°C for 30 minutes, after which methyl iodide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Hydrolysis to 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

The purified ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water (e.g., 1:1 v/v). Sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated at reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is acidified with 1N HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford the final product.

Biological Activities and Therapeutic Potential

Derivatives of 5-fluoroindole-2-carboxylic acid have shown promise in various therapeutic areas, including as anticancer and antiviral agents. The fluorine atom at the C5 position can enhance metabolic stability and binding affinity to biological targets.[1] The N-methylation can modulate the compound's pharmacokinetic properties and target interactions.

Kinase Inhibition

A significant area of investigation for indole derivatives is in the field of kinase inhibition. Many indole-based compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, Sunitinib, an oxindole derivative, is a multi-targeted receptor tyrosine kinase inhibitor. While specific data for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid derivatives as kinase inhibitors is limited in publicly available literature, the structural similarity to known kinase inhibitors suggests this is a promising area for further research.

Caption: Putative signaling pathway inhibited by kinase-inhibiting indole derivatives.

Quantitative Biological Data

| Compound ID | R1 | R2 | R3 | IC50 (nM)[1][2] |

| Analogue 1 | H | H | H | 790[1][2] |

| Analogue 2 | H | Me | H | 200[1][2] |

| Analogue 3 | Cl | H | H | 320[1][2] |

| Analogue 4 | F | H | H | 250[1][2] |

| Analogue 5 | F | Me | H | 100[1][2] |

| Analogue 6 | F | Et | H | 79[1][2] |

Table: Biological activity of selected indole-2-carboxamide analogues as CB1 receptor allosteric modulators. The core structure is a 1H-indole-2-carboxamide with varying substituents at positions R1, R2, and R3 corresponding to the 5-position, 3-position, and the amide nitrogen, respectively.

Experimental Workflow for Drug Discovery

The discovery and development of novel therapeutic agents based on the 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid scaffold would typically follow a structured workflow encompassing chemical synthesis, biological screening, and optimization.

Caption: A generalized workflow for the discovery of drugs based on the target scaffold.

Structure-Activity Relationship (SAR)

The biological activity of indole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring and on the carboxylic acid moiety. Based on the available literature for related compounds, some general SAR trends can be inferred.

Caption: Key structure-activity relationships for indole-2-carboxylic acid derivatives.

Note: The DOT script for the SAR diagram uses a placeholder for an image of the indole core structure. In a system that supports image inclusion in Graphviz, indole_core.png would be replaced with the actual image file. For this text-based output, the diagram illustrates the key SAR points conceptually.

Conclusion

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and its analogues represent a promising scaffold for the development of new therapeutic agents. While specific data for this exact compound is limited in the public domain, the known biological activities of related fluorinated indole derivatives, particularly as kinase inhibitors, highlight the potential of this chemical space. Further research involving the synthesis of a focused library of analogues and their systematic biological evaluation is warranted to fully explore the therapeutic potential of this compound class. This technical guide provides a foundational framework for researchers to initiate and advance such discovery efforts.

References

A Comprehensive Spectroscopic and Methodological Guide to 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a combination of data from closely related analogs and predicted values derived from established spectroscopic principles. The methodologies for synthesis and spectral acquisition are also detailed to facilitate further research and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid. These predictions are based on the analysis of spectral data from the parent compound, 5-Fluoro-1H-indole-2-carboxylic acid, and the non-fluorinated analog, 1-methyl-1H-indole-2-carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Rationale for Prediction |

| ~13.0 | br s | - | 1H | -COOH | The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, similar to related indole-2-carboxylic acids.[1] |

| ~7.7-7.8 | dd | J ≈ 9.0, 4.5 | 1H | H-7 | The presence of the electron-withdrawing fluorine at C-5 will influence the chemical shifts of the aromatic protons. H-7 is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom. |

| ~7.5-7.6 | dd | J ≈ 9.0, 2.5 | 1H | H-4 | H-4 is anticipated to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom. |

| ~7.2-7.3 | td | J ≈ 9.0, 2.5 | 1H | H-6 | H-6 is expected to be a triplet of doublets due to coupling with H-4, H-7, and the fluorine atom. |

| ~7.1 | s | - | 1H | H-3 | The proton at the 3-position is typically a singlet in indole-2-carboxylic acids. |

| ~4.0 | s | - | 3H | N-CH₃ | The N-methyl group is expected to be a singlet in the region of 3.5-4.0 ppm, consistent with other N-methylated indoles.[2] |

Table 2: Predicted Key Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | Carboxylic acids exhibit a very broad O-H stretching band due to hydrogen bonding.[3] |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a carboxylic acid is typically strong and appears around 1700 cm⁻¹.[3] |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) | These absorptions are characteristic of the indole aromatic ring system. |

| ~1250 | Medium | C-N stretch | The C-N stretching vibration of the N-methyl indole is expected in this region. |

| ~1200 | Medium | C-F stretch | The C-F stretching vibration for an aryl fluoride typically appears in this region. |

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment | Rationale for Prediction |

| 193 | High | [M]⁺ | The molecular ion peak is expected to be prominent. The molecular weight of C₁₀H₈FNO₂ is 193.17 g/mol . |

| 148 | Medium | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for carboxylic acids.[4] |

| 133 | Medium | [M - COOH - CH₃]⁺ | Subsequent loss of the methyl group from the N-methyl indole fragment. |

| 105 | Medium | [C₇H₄F]⁺ | Fragmentation of the indole ring. |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and the acquisition of its spectroscopic data.

Synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

This protocol describes the N-methylation of 5-Fluoro-1H-indole-2-carboxylic acid.

Materials:

-

5-Fluoro-1H-indole-2-carboxylic acid

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.2 eq) portion-wise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Add methyl iodide (2.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding water at 0 °C.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using standard parameters with proton decoupling.

2.2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Caption: Logical Flow for Spectroscopic Data Prediction.

References

The Unsung Workhorse: A Technical Guide to 5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, synthesis, and applications of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, a key building block in modern medicinal chemistry. While a singular "discovery" paper for this compound is not prominent in the historical record, its synthesis relies on well-established and classic chemical reactions. This guide provides a plausible synthetic pathway based on analogous transformations, summarizes its known properties, and highlights its contemporary role in the development of novel therapeutics.

A History Rooted in Classic Synthesis

The story of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is intrinsically linked to the broader history of indole synthesis. The foundational method for creating the indole core is the Fischer indole synthesis , a reaction developed by Hermann Emil Fischer in 1883. This robust and versatile method involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the reaction of a phenylhydrazine with an aldehyde or a ketone.

Synthesis and Physicochemical Data

The following section details a probable synthetic route for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, based on established chemical principles.

Experimental Protocol: A Plausible Synthesis

The synthesis can be envisioned as a three-stage process: preparation of the key hydrazine intermediate, construction of the indole ring via the Fischer synthesis, and final hydrolysis to the carboxylic acid.

Stage 1: Synthesis of 1-(4-Fluorophenyl)-1-methylhydrazine

-

N-Methylation of 4-fluoroaniline: 4-fluoroaniline is first N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base.

-

Diazotization and Reduction: The resulting N-methyl-4-fluoroaniline undergoes diazotization with sodium nitrite in an acidic medium at low temperatures (0-5 °C). The intermediate diazonium salt is then reduced in situ using a reducing agent like tin(II) chloride or sodium sulfite to yield 1-(4-fluorophenyl)-1-methylhydrazine.

Stage 2: Fischer Indole Synthesis to form Ethyl 5-Fluoro-1-methyl-1H-indole-2-carboxylate

-

Hydrazone Formation and Cyclization: The synthesized 1-(4-fluorophenyl)-1-methylhydrazine is reacted with ethyl pyruvate in an alcoholic solvent. The addition of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) promotes the in situ formation of the hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Stage 3: Hydrolysis to 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

-

Saponification: The ethyl ester of the indole is hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of alcohol and water under reflux conditions.

-

Acidification: Following the completion of the hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the desired carboxylic acid. The solid product is then collected by filtration, washed, and dried.

Quantitative Data

The following table summarizes the key physicochemical properties of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

| Property | Value |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| Appearance | White to off-white solid |

| CAS Registry Number | 399-88-2 |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.07 (s, 1H), 7.60 (dd, J = 9.2, 4.4 Hz, 1H), 7.43 (dd, J = 9.6, 2.4 Hz, 1H), 7.24–7.16 (m, 2H), 4.02 (s, 3H) |

Visualizing the Chemistry

The following diagrams illustrate the likely synthetic pathway and the role of this compound in drug discovery.

Caption: Plausible synthetic pathway for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

A Critical Component in Drug Discovery

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a valuable synthon for the construction of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The N-methyl group can improve cell permeability and prevent unwanted metabolic reactions at the indole nitrogen.

This compound has been utilized in the synthesis of various biologically active molecules, including orexin receptor antagonists for the treatment of sleep disorders and inhibitors of apoptosis (IAP) proteins as potential anti-cancer agents.

Caption: Role as a building block in the synthesis of a therapeutic agent.

References

Potential Therapeutic Targets of 5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is an indole derivative with potential therapeutic applications. While direct and extensive research on this specific molecule is limited, patent literature identifies it as a potential inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia and a key target in oncology. Furthermore, the broader family of indole-2-carboxylic acids has demonstrated a range of biological activities, including antagonism of the NMDA receptor, inhibition of parasitic enzymes, and antiviral activity. This technical guide provides a comprehensive overview of the potential therapeutic targets of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, with a primary focus on the HIF-1α signaling pathway. It includes detailed experimental protocols for assessing its activity and summarizes the available quantitative data for related compounds to inform future research and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The functionalization of the indole ring, including halogenation and N-alkylation, can significantly modulate the pharmacological properties of these molecules. 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid combines a fluorine atom at the 5-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 2-position. These features are anticipated to influence its binding affinity and selectivity for various biological targets. This guide explores the most prominent potential therapeutic targets for this compound based on available data and the activities of structurally related molecules.

Primary Putative Target: Hypoxia-Inducible Factor-1α (HIF-1α)

A significant finding from patent literature suggests that 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid may act as an inhibitor of HIF-1α. HIF-1 is a heterodimeric transcription factor, composed of an oxygen-regulated α-subunit and a constitutively expressed β-subunit. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, such as those found in solid tumors, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[1][2][3][4]

The HIF-1α Signaling Pathway in Cancer

The stabilization of HIF-1α is a critical event in tumor progression.[1][2] By promoting adaptation to the hypoxic tumor microenvironment, HIF-1α enables cancer cells to survive and proliferate.[1][3] Its downstream targets include vascular endothelial growth factor (VEGF), a key driver of angiogenesis, and glucose transporters and glycolytic enzymes that facilitate the metabolic shift towards glycolysis (the Warburg effect).[1][2] Therefore, inhibition of the HIF-1α pathway is a compelling strategy for cancer therapy.

References

5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative that has garnered interest within the scientific community as a key intermediate in the synthesis of various biologically active compounds. Its structural similarity to known therapeutic agents, particularly in the realm of antiviral and neurological disorders, underscores its potential as a scaffold for drug discovery. This technical guide provides a comprehensive review of the available literature on 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, focusing on its synthesis, potential biological activities, and physicochemical properties.

Chemical Properties and Spectroscopic Data

The fundamental properties of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid are summarized in the table below. While specific experimental spectroscopic data for this compound is not widely published, data for the closely related analog, 5-fluoroindole-2-carboxylic acid, provides a valuable reference point.

| Property | Value | Reference |

| CAS Number | 167631-50-7 | [1] |

| Molecular Formula | C₁₀H₈FNO₂ | [2] |

| Molecular Weight | 193.17 g/mol | [2] |

Spectroscopic Data for 5-Fluoroindole-2-carboxylic acid (Reference Compound):

| ¹H NMR (DMSO-d₆) | |

| Chemical Shift (ppm) | Multiplicity |

| 13.1 | s (br) |

| 11.93 | s (br) |

| 7.482 | m |

| 7.439 | m |

| 7.14 | m |

| 7.12 | m |

Note: J(F-19, C) = 4.6 Hz, J(F-19, D) = 9.8 Hz.[3]

Synthesis

Caption: Plausible synthetic workflow for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

Detailed Hypothetical Protocol:

A potential synthetic approach could involve the initial N-methylation of a suitable precursor followed by cyclization to form the indole ring and subsequent functional group manipulations. One possible route starts from 4-fluoro-2-nitrotoluene.

-

N-Methylation of a Precursor Aniline: A substituted aniline, such as 4-fluoro-2-aminotoluene, would first be N-methylated using a methylating agent like methyl iodide in the presence of a base.

-

Formation of a Hydrazone: The resulting N-methylaniline derivative would then be converted to its corresponding hydrazine. This hydrazine would be reacted with an α-ketoacid, such as pyruvic acid, to form a hydrazone.

-

Fischer Indole Synthesis: The hydrazone would then undergo an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to yield the ethyl ester of 5-fluoro-1-methyl-1H-indole-2-carboxylic acid.

-

Hydrolysis: The final step would involve the hydrolysis of the ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Potential Biological Activities

While there is a lack of direct biological data for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, the activities of its structural analogs provide strong indications of its potential therapeutic applications.

NMDA Receptor Antagonism

The non-methylated parent compound, 5-fluoroindole-2-carboxylic acid, is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine binding site.[4][5] Antagonism of the NMDA receptor is a key mechanism of action for drugs used to treat a variety of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and depression. It is plausible that 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid retains some affinity for the NMDA receptor, making it a candidate for further investigation in this area.

Caption: Postulated mechanism of NMDA receptor antagonism.

Antiviral Activity

Derivatives of 5-fluoro-1-methyl-1H-indole have been synthesized and investigated for their antiviral properties. Specifically, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] have demonstrated activity against various viruses.[3] This suggests that the 5-fluoro-1-methyl-indole core is a viable scaffold for the development of novel antiviral agents. Further research is warranted to determine if 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid itself possesses any intrinsic antiviral activity or serves purely as a precursor.

Conclusion and Future Directions

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a molecule of significant interest due to its potential as a building block for the synthesis of novel therapeutic agents. While direct experimental data on its synthesis and biological activity are sparse, the known properties of its analogs strongly suggest that it could be a valuable scaffold for targeting the NMDA receptor and for the development of antiviral drugs.

Future research should focus on:

-

Developing and publishing a detailed, optimized, and scalable synthetic protocol.

-

Conducting in vitro and in vivo studies to definitively determine its biological activity, including its affinity for the NMDA receptor and its potential as an antiviral agent.

-

Performing comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its drug-like potential.

The elucidation of these key aspects will be crucial in unlocking the full therapeutic potential of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and its derivatives.

References

- 1. rsc.org [rsc.org]

- 2. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 3. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]

- 4. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

In-depth Technical Guide: CAS Number 1001723-99-9

No public data is available for the compound associated with CAS number 1001723-99-9. Extensive searches have not yielded any chemical properties, structural information, experimental protocols, or biological activity related to this specific identifier.

It is highly probable that the provided CAS number is incorrect or refers to a proprietary substance not disclosed in public chemical databases.

Researchers, scientists, and drug development professionals are advised to verify the CAS number. It is possible that it is a typographical error. For instance, similar CAS numbers that correspond to well-characterized substances include:

-

109-99-9: Tetrahydrofuran (THF), a common solvent.

-

66-99-9: 2-Naphthaldehyde, a synthetic intermediate.

Without a valid CAS number corresponding to a known substance, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Methodological & Application

Application Notes and Protocols for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative with potential applications in pharmaceutical research and development. Its structural similarity to known bioactive molecules suggests its potential as an inhibitor of various enzymes or as a ligand for receptors. These application notes provide detailed protocols for the initial characterization and in vitro screening of this compound, focusing on its potential as an enzyme inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is presented below. These properties are essential for sample handling, formulation, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈FNO₂ | PubChem |

| Molecular Weight | 193.17 g/mol | PubChem |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and methanol | |

| Storage | Store at 2-8°C in a dry, dark place | [1] |

Potential Applications

Based on the known biological activities of similar indole-2-carboxylic acid derivatives, 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a candidate for investigation in the following areas:

-

Enzyme Inhibition: As a potential inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immunotherapy.[2]

-

Antiviral Activity: Exploration as an inhibitor of viral enzymes like HIV-1 integrase.[3]

-

Antiparasitic Research: Evaluation against parasites such as Trypanosoma cruzi.

-

Neuroscience: Investigation as a potential antagonist for receptors like the NMDA receptor.[2][4]

Experimental Protocols

The following protocols describe the initial steps for evaluating the biological activity of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, focusing on its potential as an enzyme inhibitor.

Preparation of Stock Solutions

A critical first step for in vitro assays is the preparation of accurate and stable stock solutions of the test compound.

Materials:

-

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes

Procedure:

-

Accurately weigh a precise amount (e.g., 5 mg) of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid powder using a calibrated analytical balance.

-

Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex the solution thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

In Vitro Enzyme Inhibition Assay (Hypothetical Example: IDO1)

This protocol outlines a general procedure for assessing the inhibitory effect of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid on the enzymatic activity of human indoleamine 2,3-dioxygenase 1 (IDO1).

Principle:

The assay measures the conversion of the substrate L-tryptophan to N-formylkynurenine by the IDO1 enzyme. The inhibitory effect of the test compound is determined by quantifying the reduction in product formation.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Potassium phosphate buffer

-

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid stock solution (from Protocol 3.1)

-

96-well microplate

-

Microplate reader

Experimental Workflow:

Caption: General workflow for the in vitro enzyme inhibition assay.

Procedure:

-

Compound Dilution: Prepare a serial dilution of the 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid stock solution in the assay buffer to obtain a range of test concentrations.

-

Assay Plate Preparation: Add the diluted compound solutions to the wells of a 96-well microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Reaction:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and the IDO1 enzyme.

-

Add the reaction mixture to each well of the microplate.

-

Pre-incubate the plate for a short period at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, L-tryptophan, to all wells.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping reagent, such as trichloroacetic acid.

-

Detection: Measure the absorbance of the product, N-formylkynurenine, at a specific wavelength (e.g., 321 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Signaling Pathway Context (Hypothetical)

Should 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid prove to be an effective IDO1 inhibitor, it would modulate the kynurenine pathway, which is crucial in immune tolerance.

Caption: Inhibition of the IDO1 pathway by the test compound.

Safety Precautions

-

Handle 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Avoid inhalation of dust and contact with skin and eyes.[1]

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: These application notes and protocols are intended for guidance in a research setting. Researchers should adapt these protocols to their specific experimental conditions and perform appropriate validation. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Applications of 5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid and its Analogs in Medicinal Chemistry: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document details the medicinal chemistry applications of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and its close structural analogs. While specific biological data for the N-methylated title compound is not extensively available in current literature, the broader class of 5-fluoroindole-2-carboxylic acids serves as a critical scaffold in the development of novel therapeutics. This guide provides an overview of the known applications, relevant quantitative data for analogous compounds, and detailed experimental protocols to facilitate further research and drug discovery efforts.

Introduction to 5-Fluoroindole-2-carboxylic Acids in Drug Discovery

The indole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a fluorine atom at the 5-position of the indole ring can significantly enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid group at the 2-position often acts as a key pharmacophore, engaging in crucial interactions with target proteins.

While 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid itself is primarily available as a chemical intermediate, its unmethylated counterpart, 5-fluoro-1H-indole-2-carboxylic acid, has been investigated for several therapeutic applications. N-methylation is a common medicinal chemistry strategy to improve properties such as solubility, cell permeability, and potency, suggesting that the methylated analog could offer advantages in certain contexts.[1]

Key Therapeutic Areas and Biological Targets

Derivatives of 5-fluoroindole-2-carboxylic acid have shown promise in a variety of therapeutic areas:

-

Neurodegenerative Diseases: As antagonists of the NMDA receptor.[2]

-

Infectious Diseases: As inhibitors of HIV-1 integrase and for activity against Trypanosoma cruzi.[1][3]

-

Oncology: As inhibitors of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[4]

-

Metabolic Disorders: Derivatives of the related 5-fluoro-2-oxindole scaffold have been identified as α-glucosidase inhibitors.[5]

-

Inflammatory Diseases and Thrombosis: As building blocks for Factor Xa inhibitors and ligands for the hFPRL1 (or ALXR) receptor.[2][6]

Data Presentation: Biological Activities of 5-Fluoroindole Derivatives

The following tables summarize key quantitative data for derivatives of 5-fluoroindole-2-carboxylic acid and related structures.

Table 1: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives [5]

| Compound ID | Structure | IC₅₀ (µM) |

| 3d | (Z)-3-(2-chlorobenzylidene)-5-fluoroindolin-2-one | 49.89 ± 1.16 |

| 3f | (Z)-3-(4-chlorobenzylidene)-5-fluoroindolin-2-one | 35.83 ± 0.98 |

| 3i | (Z)-3-(4-(dimethylamino)benzylidene)-5-fluoroindolin-2-one | 56.87 ± 0.42 |

| Acarbose | Reference Drug | 569.43 ± 43.72 |

Table 2: Anti-Trypanosoma cruzi Activity of Indole-2-carboxamide Derivatives [1]

| Compound ID | 5-Position Substituent | N-Methylation | pEC₅₀ |

| 8 | F | No | < 4.2 |

| 73 | H | Yes (indole and amide) | 5.8 |

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of 5-fluoroindole-2-carboxylic acid derivatives.

Protocol 1: General Synthesis of Amide Derivatives from 5-Fluoro-1H-indole-2-carboxylic Acid

This protocol describes a general method for the synthesis of amide derivatives, a common step in creating libraries of bioactive compounds from a carboxylic acid starting material.

Materials:

-

5-Fluoro-1H-indole-2-carboxylic acid

-

Desired amine hydrochloride

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-fluoro-1H-indole-2-carboxylic acid (1 equivalent) in DMF.

-

Add the desired amine hydrochloride (1.1 equivalents), HBTU (1.2 equivalents), and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-5% MeOH in DCM) to yield the final amide product.[7]

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is for evaluating the inhibitory activity of synthesized compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds dissolved in DMSO

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in DMSO.

-

In a 96-well plate, add 20 µL of the test compound solution to 110 µL of phosphate buffer.

-

Add 20 µL of α-glucosidase solution (0.7 U/mL in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer).

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percent inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance with the test compound.

-

Determine the IC₅₀ value by performing the assay with a range of compound concentrations and analyzing the data using a suitable software.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of 5-fluoroindole-2-carboxylic acid derivatives.

Conclusion

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and its analogs represent a valuable class of compounds for medicinal chemistry research. While further studies are needed to fully elucidate the biological activities of the N-methylated title compound, the established therapeutic potential of the broader 5-fluoroindole-2-carboxylic acid scaffold warrants its continued investigation. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives in the pursuit of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-氟吲哚-2-甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 6. goldbio.com [goldbio.com]

- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative with potential applications as a chemical probe in neurobiology and pharmacology. Its structural analog, 5-fluoro-1H-indole-2-carboxylic acid, is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine binding site.[1] The addition of a methyl group at the 1-position of the indole ring may influence its potency, selectivity, and pharmacokinetic properties. These notes provide an overview of its potential use as a chemical probe for studying NMDA receptor function and detailed protocols for its characterization.

Indole-2-carboxylic acids have been identified as competitive antagonists of the potentiation of NMDA-gated currents by glycine.[2][3] Given that the NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory, and its dysregulation is implicated in various neurological disorders, 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid serves as a valuable tool for investigating these processes.[4]

Potential Applications

-

Probing the NMDA Receptor Glycine Site: Use as a selective antagonist to investigate the physiological and pathological roles of the glycine co-agonist site of the NMDA receptor.

-

Structure-Activity Relationship (SAR) Studies: Serve as a key compound in SAR studies to develop more potent and selective NMDA receptor modulators. The N-methylation provides a point of comparison to the unmethylated parent compound.

-

Validation of High-Throughput Screening Assays: Act as a reference compound in the development and validation of assays for discovering new NMDA receptor antagonists.

-

Investigating Neurological Disorders: Explore the therapeutic potential of glycine site antagonism in models of excitotoxicity, epilepsy, and other neurological conditions linked to NMDA receptor hyperactivity.[5]

Data Presentation

| Compound | Target | Assay Type | Potency (IC₅₀ or Kᵢ) | Reference |

| 5-Fluoro-1H-indole-2-carboxylic acid | NMDA Receptor Glycine Site | Functional Antagonism | Data not specified | [1] |

| Indole-2-carboxylic acid | NMDA Receptor Glycine Site | Electrophysiology | Competitive Antagonist | [2] |

| 6-Chloro-indole-2-carboxylic acid derivatives | NMDA Receptor Glycine Site | Radioligand Binding | Kᵢ < 1 µM | [3] |

Experimental Protocols

The following are detailed protocols for characterizing the activity of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid as an NMDA receptor antagonist.

Protocol 1: In Vitro NMDA Receptor Antagonist Activity using a Calcium Flux Assay

This protocol outlines a high-throughput method to assess the antagonist activity of the compound on NMDA receptors expressed in a cellular context.[6][7]

1. Cell Culture and Plating:

- Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

- Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

- Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

2. Compound Preparation:

- Prepare a stock solution of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid (e.g., 10 mM in DMSO).

- Perform serial dilutions in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4) to generate a concentration-response curve.

3. Calcium Indicator Loading:

- Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) according to the manufacturer's instructions.

- Remove the culture medium from the cell plate and add the dye loading solution to each well.

- Incubate the plate for 30-60 minutes at 37°C.

- Wash the cells gently with assay buffer to remove excess dye.

4. Assay Procedure:

- Add the various concentrations of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

- Prepare a solution of NMDA and glycine (co-agonist) at concentrations that elicit a submaximal response (e.g., EC₂₀ or EC₅₀).

- Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.

- Inject the NMDA/glycine solution into the wells and immediately begin recording the change in fluorescence over time.

5. Data Analysis:

- The increase in fluorescence intensity corresponds to the influx of calcium through activated NMDA receptors.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

- Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Electrophysiological Characterization of NMDA Receptor Antagonism

This protocol uses patch-clamp electrophysiology to provide a detailed characterization of the compound's effect on NMDA receptor currents.[8][9]

1. Preparation of Neurons or Oocytes:

- Primary Neuronal Cultures: Prepare primary cultures of hippocampal or cortical neurons from embryonic rodents.

- Xenopus Oocytes: Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits.

2. Electrophysiological Recording:

- Perform whole-cell patch-clamp recordings from the prepared cells.

- Use an external solution containing NMDA and a saturating concentration of glycine, with low or no magnesium to prevent voltage-dependent block.

- The internal pipette solution should contain appropriate ions and a pH buffer.

- Hold the cell at a negative membrane potential (e.g., -60 mV).

3. Compound Application:

- Apply the external solution containing NMDA and glycine to elicit a stable baseline current.

- Perfuse the cell with a solution containing 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid at various concentrations and record the inhibition of the NMDA-evoked current.

- To determine the mechanism of antagonism (competitive vs. non-competitive with glycine), generate a glycine dose-response curve in the absence and presence of a fixed concentration of the test compound.

4. Data Analysis:

- Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the compound.

- Calculate the percentage of inhibition and determine the IC₅₀ value.

- For mechanism of action studies, perform a Schild analysis of the glycine dose-response curves. A parallel rightward shift in the dose-response curve is indicative of competitive antagonism.[3]

Visualizations

Caption: NMDA receptor signaling and probe antagonism.

Caption: Workflow for the calcium flux assay.

References

- 1. goldbio.com [goldbio.com]

- 2. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]

- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid. The following methods are based on established analytical techniques for similar indole derivatives and fluorinated aromatic carboxylic acids, offering a robust starting point for method development and validation.[1][2][3] Two primary analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications.

Overview of Analytical Approaches

The quantification of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid in various matrices, such as pharmaceutical formulations or biological samples, can be effectively achieved using modern chromatographic techniques. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

-

HPLC-UV: A widely accessible and cost-effective technique suitable for the analysis of bulk drug substances, and formulations, and for monitoring chemical reactions.[4][5]

-

LC-MS/MS: Offers superior sensitivity and selectivity, making it the preferred method for analyzing low concentrations of the analyte in complex biological matrices like plasma, urine, or tissue homogenates.[6][7][8]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is designed for the accurate quantification of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid in relatively clean sample matrices.

Data Presentation: Expected Performance Characteristics

The following table summarizes the anticipated performance characteristics of a validated HPLC-UV method for the analysis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, based on data from analogous compounds.[3][5]

| Parameter | Expected Performance | Source (Analogous Compounds) |

| Linearity (R²) | > 0.999 | [5] |

| Accuracy (% Recovery) | 98 - 102% | [9][10] |

| Precision (%RSD) | < 2% | [9][10] |

| Limit of Detection (LOD) | ~0.05 - 0.2 µg/mL | [3][5] |

| Limit of Quantification (LOQ) | ~0.15 - 0.6 µg/mL | [3][5] |

| Wavelength (λmax) | ~280 - 300 nm (To be determined experimentally) | General Knowledge |

Experimental Protocol

2.2.1. Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.[4]

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.[4]

-

Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

-

Mobile Phase Additives: Formic acid (FA) or trifluoroacetic acid (TFA), LC-MS grade.

-

Sample Solvent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

-

Chemicals: 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid reference standard.

2.2.2. Preparation of Mobile Phases and Sample

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Sample Preparation: Accurately weigh and dissolve the 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid reference standard in the sample solvent to prepare a stock solution. Prepare calibration standards by serial dilution of the stock solution. For unknown samples, dissolve and dilute them in the sample solvent to a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

2.2.3. Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (typically around 280-300 nm).

-

Gradient Elution:

-

0-2 min: 20% B

-

2-10 min: 20% to 80% B